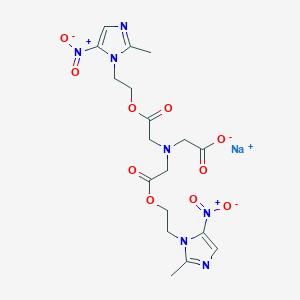

Sodium Glycididazole

Descripción

Propiedades

IUPAC Name |

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYUJENICVGSJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N7NaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432742 | |

| Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173357-17-0 | |

| Record name | Sodium glycididazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173357170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM GLYCIDIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV419FIJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del glicidazol de sodio implica la disolución de manitol y bicarbonato de sodio en agua de inyección a una temperatura de 30-40 °C. La materia prima del glicidazol de sodio se agrega lentamente a esta solución mientras se agita para asegurar la disolución completa. La mezcla luego se complementa con agua de inyección adicional, se mezcla uniformemente y se somete a liofilización bajo condiciones de enfriamiento rápido (10-20 °C) para obtener el producto final .

Métodos de producción industrial: La producción industrial de glicidazol de sodio sigue un proceso similar pero a mayor escala. El proceso está diseñado para ser simple, estable y adecuado para la producción a gran escala. Los pasos clave incluyen disolver los componentes, mezclar, filtrar, llenar, liofilizar y tapar. Este método asegura la estabilidad del compuesto y reduce la degradación y las impurezas en el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El glicidazol de sodio principalmente experimenta reacciones que mejoran sus efectos radiosensibilizadores. Estos incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación que aumentan su eficacia como radiosensibilizador.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores, dependiendo del resultado deseado. Las condiciones normalmente involucran temperaturas controladas y niveles de pH específicos para asegurar la eficiencia óptima de la reacción .

Productos principales formados: Los productos principales formados a partir de estas reacciones son típicamente intermediarios que mejoran las propiedades radiosensibilizadoras del glicidazol de sodio. Estos intermediarios pueden interactuar aún más con los componentes celulares para aumentar el daño al ADN y promover la apoptosis en las células tumorales .

Aplicaciones Científicas De Investigación

Preclinical and Clinical Studies

-

Preclinical Research :

- A study evaluated the radiosensitizing effects of sodium glycididazole on different tumor cell lines under varying oxygenation conditions. Results indicated that this compound significantly improved radiation-induced cell death in both normoxic and hypoxic environments, showcasing enhancement ratios of 1.08 and 1.29 respectively .

-

Clinical Efficacy :

- A clinical trial involving patients with recurrent esophageal carcinoma demonstrated that combining radiotherapy with this compound resulted in a cure rate of 86.7%, compared to 51.1% for radiotherapy alone. The median progression-free survival (PFS) was also significantly extended in the treatment group (9.9 months vs. 5.3 months) .

Non-Small Cell Lung Cancer

- In a study assessing the combined use of iodine-125 seed implantation and this compound, researchers found enhanced treatment efficacy in patients with non-small cell lung cancer. This combination therapy led to improved overall response rates and better survival outcomes compared to conventional treatments alone .

Nasopharyngeal Carcinoma

- A retrospective analysis focused on patients with advanced nasopharyngeal carcinoma showed that those treated with this compound alongside standard radiochemotherapy had significantly higher complete response rates (32.7% vs. 4.2%) compared to control groups . The study highlighted the drug's potential to enhance therapeutic effects without increasing adverse reactions.

Data Tables

| Study | Cancer Type | Treatment Group | Cure Rate (%) | Median PFS (Months) | Side Effects |

|---|---|---|---|---|---|

| Study 1 | Esophageal | Radiotherapy + this compound | 86.7 | 9.9 | Minimal |

| Study 2 | Non-Small Cell Lung Cancer | Iodine-125 + this compound | N/A | N/A | N/A |

| Study 3 | Nasopharyngeal | Radiochemotherapy + this compound | Higher CR Rate | N/A | N/A |

Mecanismo De Acción

El mecanismo de acción del glicidazol de sodio involucra varios procesos clave:

Daño al ADN: El glicidazol de sodio mejora el daño al ADN causado por la radioterapia, lo que hace que las células tumorales sean más susceptibles al tratamiento

Apoptosis: El compuesto promueve la apoptosis (muerte celular programada) en las células tumorales, lo que mejora aún más la efectividad de la radioterapia

Objetivos y vías moleculares: El glicidazol de sodio se dirige a la vía de señalización de ataxia-telangiectasia mutada (ATM), regulando a la baja proteínas como ATM, p-ATM, CHK2 y P53, al tiempo que regula al alza proteínas como MDM2 y Cdk2.

Comparación Con Compuestos Similares

Efficacy in Radiosensitization

Sodium glycididazole has been directly compared with other radiosensitizers, such as doranidazole, in preclinical models. In hypoxic head and neck cancer cells, this compound exhibited superior radiosensitizing effects compared to doranidazole, reducing clonogenic survival and enhancing DNA damage .

Table 1: Efficacy in Clinical Trials

Table 2: Adverse Event Incidence

| Adverse Event | This compound + RT (%) | RT Alone (%) | Evidence ID |

|---|---|---|---|

| Alopecia (Grade 1–2) | 86.7 | 51.1 | |

| Leukopenia | 74.4 | 70.0 | |

| Mucositis | 22.0 | 25.0 |

Mechanistic Advantages Over Other Compounds

- Cisplatin : When combined with cisplatin, this compound reduces the required radiation dose for tumor control by 10–15% while maintaining efficacy .

- Legacy Radiosensitizers (e.g., Metronidazole) : this compound lacks the neurotoxicity and hepatotoxicity associated with older nitroimidazoles due to its targeted activation in hypoxic cells .

Actividad Biológica

Sodium glycididazole, also known as CMNa, is a synthetic compound primarily recognized for its role as a radiosensitizer in cancer therapy. It has gained attention in the treatment of various malignancies, particularly nasopharyngeal carcinoma (NPC), due to its ability to enhance the effectiveness of radiotherapy by targeting hypoxic tumor cells, which are often resistant to radiation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound functions primarily through its hypoxic radiosensitizing effects . It is believed to exert its activity by:

- Enhancing DNA Damage : this compound increases the sensitivity of cancer cells to radiation-induced DNA damage. This is particularly significant in hypoxic conditions where tumor cells exhibit resistance to conventional therapies .

- Modulating Cellular Responses : The compound affects various cellular signaling pathways involved in the DNA damage response, including the downregulation of key proteins such as ATM (Ataxia Telangiectasia Mutated) and p53, which play critical roles in cell cycle regulation and apoptosis .

- Improving Tumor Oxygenation : By modifying the tumor microenvironment, this compound can potentially enhance oxygen delivery to hypoxic regions, thereby increasing the efficacy of radiotherapy .

Efficacy in Clinical Studies

Numerous studies have demonstrated the effectiveness of this compound in enhancing radiotherapy outcomes:

Table 1: Summary of Clinical Findings on this compound

Case Studies

-

Nasopharyngeal Carcinoma :

- A phase II randomized trial indicated that patients receiving this compound alongside radiotherapy exhibited improved therapeutic outcomes compared to those receiving radiotherapy alone. The study highlighted a significant increase in overall survival rates and locoregional control without a corresponding rise in adverse effects .

- Laryngeal Cancer :

Pharmacokinetics and Distribution

The pharmacokinetic profile of this compound reveals its rapid distribution and elimination characteristics:

- Half-life : The distribution half-life ranges from approximately 0.29 to 0.77 minutes depending on dosage.

- Tissue Distribution : Following intravenous administration, this compound is detected in various organs including the liver, kidneys, lungs, and heart within minutes, indicating widespread distribution which may contribute to its effectiveness against tumors located in different anatomical sites .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (Maximum Concentration) | Varies with dosage |

| AUC (Area Under Curve) | Proportional to dose |

| Elimination Half-Life | 0.29 - 0.77 min |

Q & A

Q. What is the mechanism by which sodium glycididazole acts as a hypoxic radiosensitizer in tumor cells?

this compound selectively activates in hypoxic tumor cells due to its low redox potential, enhancing radiation-induced cytotoxicity. It operates through two primary mechanisms: (1) electron fixation , where its electrophilic groups capture electrons from radiation-damaged tumor molecules, generating radical cations that accelerate cell death, and (2) suppression of DNA repair enzymes (e.g., polymerase B), inhibiting DNA replication and repair post-irradiation. This dual action reduces oxygen dependence during tumor cell killing .

Q. How effective is this compound in improving radiotherapy outcomes for nasopharyngeal carcinoma?

Meta-analyses of 36 RCTs involving 2,715 patients demonstrated that this compound combined with radiotherapy significantly improves complete remission (CR) rates for primary tumors (RR=1.40) and lymph node metastases (RR=1.42) compared to radiotherapy alone. It also reduces the radiation dose required for CR by ~12 Gy (primary tumors) and ~10 Gy (lymph nodes) without increasing adverse events (ADR risk ratio=0.97) . Long-term studies (median follow-up: 52 months) show a 13.2% higher 3-year survival rate (88.4% vs. 75.2%) and improved 5-year recurrence-free survival (75.8% vs. 63.0%) in advanced-stage (III–IV) patients .

Q. What analytical methods are validated for assessing this compound purity and related substances?

- HPLC : A CAPCELL ODS column with ammonium acetate buffer (pH 7.1)-acetonitrile (80:20) mobile phase detects impurities like metronidazole at 316 nm. Linear ranges: 0.46–18.42 μg/mL (this compound) and 0.04–20.12 μg/mL (metronidazole), with 98.81% recovery accuracy .

- GC internal standard method : Quantifies ethanol residues with 0.46% ± 0.01% precision using a 95% confidence interval .

Q. Does this compound increase toxicity when combined with radiotherapy?

Across 36 RCTs, no significant difference in acute or late adverse effects (e.g., esophagitis, leukopenia) was observed between this compound + radiotherapy and radiotherapy alone (RR=0.97, P=0.074). Toxicity profiles align with standard radiotherapy, suggesting no additive harm .

Advanced Research Questions

Q. How does this compound compare to other radiosensitizers like doranidazole in preclinical models?

In vitro, this compound and doranidazole both enhance radiation-induced cell death under hypoxia. However, in vivo, this compound decomposes to metronidazole, reducing its effective concentration and radiosensitizing efficiency compared to doranidazole. This pharmacokinetic limitation necessitates higher doses or stabilized formulations for optimal activity .

Q. What imaging methodologies validate this compound’s radiosensitizing effects in solid tumors?

18F-FMISO PET/CT quantifies tumor hypoxia and radiosensitization efficacy. In esophageal cancer, this compound reduces hypoxic volume (HV) by 25–30%, correlating with improved CR rates. This non-invasive method is critical for dose optimization and real-time efficacy monitoring .

Q. What are the methodological challenges in studying this compound’s long-term survival benefits?

Key challenges include:

- Stratification by tumor stage : Advanced-stage (III–IV) nasopharyngeal carcinoma patients show significant survival benefits (HR=0.407, P=0.009), but early-stage (I–II) patients do not (P=0.502), requiring tailored trial designs .

- Follow-up duration : Studies with <5-year follow-up underestimate recurrence-free survival differences. Extended monitoring (>5 years) is essential to capture late recurrences .

Q. How does this compound synergize with chemotherapy in non-small cell lung cancer (NSCLC)?

In NSCLC, this compound + radiotherapy + chemotherapy improves 1-year survival by 18% compared to chemotherapy alone. Mechanistically, it sensitizes hypoxic cells to cisplatin by inhibiting HIF-1α pathways, enhancing DNA crosslink formation. However, synergy requires strict hypoxia-targeted dosing to avoid normal tissue toxicity .

Methodological Recommendations

- Experimental design : Use stratified randomization in RCTs to account for tumor stage and hypoxia levels.

- Data analysis : Apply Cox multivariate regression to isolate this compound’s effect from confounding variables (e.g., T/N staging) .

- Quality control : Implement HPLC/GC protocols to ensure drug stability and purity during preclinical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.